1-[(2-chloro-6-fluorophenyl)methyl]-3-(2,3-dihydro-1H-indole-1-carbonyl)-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-3-(2,3-dihydroindole-1-carbonyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O2/c22-17-7-3-8-18(23)16(17)13-24-11-4-6-15(20(24)26)21(27)25-12-10-14-5-1-2-9-19(14)25/h1-9,11H,10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMOXQFHGMAGPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=CN(C3=O)CC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(2-chloro-6-fluorophenyl)methyl]-3-(2,3-dihydro-1H-indole-1-carbonyl)-1,2-dihydropyridin-2-one , commonly referred to as C53, has garnered attention in the field of pharmacology due to its potential biological activities, particularly as a STING (Stimulator of Interferon Genes) agonist. This article explores the biological activity of C53, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.
Chemical Structure and Properties
C53 is characterized by its unique chemical structure, which includes a chloro-fluorophenyl group and an indole moiety. The molecular formula is C19H17ClF N3O2, with a molecular weight of approximately 363.81 g/mol. Its structural features are vital for its biological interactions and activities.
C53 functions primarily as a STING agonist , activating the STING pathway, which plays a crucial role in the innate immune response. Upon binding to STING, C53 promotes oligomerization and activation through a mechanism that is orthogonal to that of cyclic GMP-AMP (cGAMP). This results in enhanced phosphorylation and activation of STING variants in human cells, leading to increased immune response signaling.
In Vitro Studies
In vitro studies have demonstrated that C53 exhibits significant biological activity at low concentrations. For instance, it has been shown to activate STING variants with an EC50 value of approximately 185 nM , indicating potent activity in human tumor cell lines and peripheral blood mononuclear cells (PBMCs) .
Anticancer Activity
C53 has been evaluated for its anticancer properties. In various studies involving different cancer cell lines, it has shown promising results in inducing apoptosis and inhibiting tumor growth. The compound's ability to enhance immune responses against tumors positions it as a potential candidate for cancer immunotherapy.
Study 1: Activation of the STING Pathway
A study published in Nature detailed the structural analysis of C53 bound to STING using cryo-electron microscopy. The findings revealed that C53 induces a stable oligomer formation which enhances the immune response more effectively than cGAMP alone .
Study 2: Antitumor Efficacy in Preclinical Models
In preclinical models using human cancer cell lines such as HCT116 (colon carcinoma), C53 demonstrated significant cytotoxic effects with IC50 values lower than traditional chemotherapeutics like doxorubicin. The compound's mechanism involved upregulating apoptotic pathways and downregulating anti-apoptotic proteins .
Data Tables
| Biological Activity | EC50 (nM) | IC50 (µg/mL) | Cell Line |
|---|---|---|---|
| STING Activation | 185 | - | HEK293T |
| Antitumor Activity | - | 6.76 | HCT116 |
| Apoptosis Induction | - | 4.363 | Various Cancer Lines |
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic effects. Research indicates that it may exhibit:
- Anticancer Activity: Preliminary studies suggest that this compound can inhibit the growth of certain cancer cell lines. The mechanism may involve the modulation of specific signaling pathways related to cell proliferation and apoptosis.
- Antimicrobial Properties: The compound has shown activity against various bacterial strains, indicating its potential use as an antimicrobial agent. This is particularly relevant given the rise of antibiotic-resistant bacteria.
Pharmacological Studies
Pharmacological investigations have revealed that this compound may act on several biological targets:
- Dopamine Receptor Modulation: Similar compounds have been identified as positive allosteric modulators of dopamine receptors, suggesting that this compound could influence dopaminergic signaling pathways, potentially aiding in the treatment of disorders like schizophrenia or Parkinson's disease.
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Biological Research
In biological research, the compound serves as a valuable tool for exploring:
- Biological Pathways: It can be used to study the interactions between different cellular components and their responses to pharmacological agents.
- Molecular Target Identification: Researchers utilize this compound to identify and validate new molecular targets for drug development.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated the anticancer effects of similar compounds on breast cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting that further exploration into structure-activity relationships could yield more effective derivatives.
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of this class of compounds found that they exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of modifying certain functional groups to enhance efficacy and reduce toxicity.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Activity against bacterial strains | |
| Dopamine Modulation | Positive allosteric modulation |
Table 2: Structural Variants and Their Activities
Comparison with Similar Compounds
Structural and Functional Analogues
PHY0179369: 3-[(2-Chloro-6-Fluorophenyl)Methyl]-4-Hydroxy-1-[2-(1H-Indol-3-Yl)Ethyl]-1,2-Dihydropyridin-2-One
- Core Structure : 1,2-dihydropyridin-2-one with a hydroxyl group at position 4.
- Substituents :
- Position 1: 2-(1H-indol-3-yl)ethyl (ethylindole group).
- Position 3: (2-chloro-6-fluorophenyl)methyl.
- Physicochemical Properties : Extremely weak basicity (pKa near neutral), likely due to the hydroxyl group and indole moiety .
- Key Differences : The hydroxyl group at position 4 and ethylindole substituent distinguish it from the target compound. These features may alter solubility and target selectivity.
b. 1-[(4-Aminophenyl)Methyl]-6-Chloro-2,3-Dihydro-1H-Indol-2-One ()
- Core Structure : 2,3-dihydro-1H-indol-2-one.
- Substituents: Position 1: 4-aminophenylmethyl. Position 6: Chlorine.
- Physicochemical Properties: Basic due to the amino group (pKa likely higher than the target compound).
- Key Differences: The indol-2-one core and amino substituent suggest divergent pharmacological applications, such as serotonin receptor modulation.
c. 6e: (6-(1H-Indol-3-yl)-9-Nitro-2,3,4,6-Tetrahydro-1H-Pyrido-[1,2-a]Pyrimidin-7-yl)(2-Hydroxyphenyl)Methanone ()
- Core Structure : Tetrahydro-pyrido-pyrimidine fused ring.
- Substituents: Position 6: 1H-indol-3-yl. Position 9: Nitro group. Position 7: 2-hydroxyphenyl methanone.
- The hydroxyphenyl group may confer antioxidant properties .
- Key Differences : The fused pyrido-pyrimidine core and nitro group contrast with the dihydropyridin-2-one scaffold of the target compound, suggesting distinct synthetic pathways and biological targets.
Comparative Analysis Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing 1-[(2-chloro-6-fluorophenyl)methyl]-3-(2,3-dihydro-1H-indole-1-carbonyl)-1,2-dihydropyridin-2-one?
- Methodological Answer : The synthesis can be approached via a multi-step strategy:
Benzylation : Introduce the (2-chloro-6-fluorophenyl)methyl group using nucleophilic substitution or coupling reactions under palladium catalysis, similar to methods for analogous halogenated benzyl derivatives .
Dihydropyridinone Core Formation : Employ cyclocondensation of ketoesters with urea derivatives or via green regioselective approaches using microwave-assisted reactions to improve yield and reduce byproducts .
Indole Carbonylation : Attach the 2,3-dihydro-1H-indole-1-carbonyl moiety via amide coupling (e.g., HATU/DMAP) under inert conditions to prevent oxidation .
- Key Considerations : Monitor reaction progress using TLC/HPLC and optimize stoichiometry to avoid undesired dimerization.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for structurally related dihydropyridinones .
- NMR Spectroscopy : Analyze - and -NMR shifts for diagnostic peaks (e.g., dihydropyridinone C=O at ~170 ppm, indole NH at ~10 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula with <5 ppm error.
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer : Prioritize:
- Enzyme Inhibition Assays : Test against kinases or proteases due to the dihydropyridinone scaffold’s affinity for ATP-binding pockets .
- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY derivatives) to assess membrane permeability .
- In Vitro Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) with IC determination via MTT assays.
Advanced Research Questions
Q. How can regioselectivity challenges during the dihydropyridinone ring formation be addressed?
- Methodological Answer :
- Catalytic Control : Use Lewis acids (e.g., ZnCl) to direct cyclization regioselectivity, as shown in analogous indole-fused systems .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack at the carbonyl carbon, favoring the desired 1,2-dihydropyridin-2-one tautomer .
- Computational Modeling : Employ DFT calculations to predict transition-state energies and optimize reaction pathways .
Q. How should contradictory crystallographic and spectroscopic data be resolved?
- Methodological Answer :
- Dynamic NMR : Identify rotational isomers or tautomers causing split signals, as observed in fluorophenyl-substituted compounds .
- Temperature-Dependent XRD : Capture thermal ellipsoid data to distinguish static disorder from dynamic motion in crystal lattices .
- 2D NOESY : Confirm spatial proximity of substituents (e.g., indole C=O to dihydropyridinone CH) to validate proposed conformers .
Q. What computational strategies are effective for predicting metabolic stability and off-target interactions?
- Methodological Answer :
- ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate logP, CYP450 inhibition, and hERG liability .
- Molecular Dynamics (MD) Simulations : Model ligand-receptor binding kinetics for targets like serotonin receptors, leveraging the indole scaffold’s prevalence in CNS drugs .
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic hotspots prone to metabolic oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
